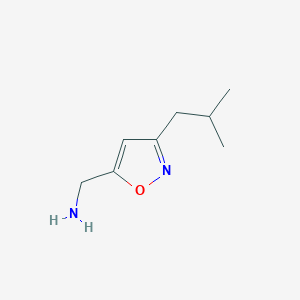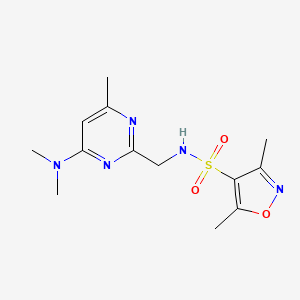
N-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,5-dimethylisoxazol-4-sulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide" is a chemical entity that appears to be a derivative of sulfonamide, a group known for its antimicrobial properties. The structure suggests the presence of an isoxazole ring, which is a five-membered heterocycle containing oxygen and nitrogen, and a pyrimidine ring, which is a six-membered ring with nitrogen atoms at positions 1 and 3. This compound is likely to have biological activity due to the presence of these functional groups.
Synthesis Analysis
The synthesis of related sulfonamide derivatives can be complex, involving multiple steps and various starting materials. For instance, the synthesis of 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides involves multistep reactions starting from 4-chloropyridine-3-sulfonamide . Similarly, novel 5-substituted 3-methylisoxazole-4-sulfonamides are synthesized from 3,5-dimethylisoxazole, indicating that the compound could be synthesized through a related method .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for their biological activity. For example, the docking study of antifungal compounds in paper shows how the molecular interaction with the target enzyme, Candida albicans lanosterol 14α-demethylase, is essential for efficacy. The presence of dimethylamino and methyl groups in the pyrimidine ring of the compound suggests that it could have specific binding affinities, which could be explored through similar molecular docking studies.
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions. The preparation of N-(2-alkoxyvinyl)sulfonamides from N-tosyl-1,2,3-triazoles and their subsequent conversion to different compounds demonstrates the versatility of sulfonamide chemistry . Additionally, reactions of N-sulfonylamines with 3-dimethylamino-2H-azirines leading to the formation of 1,2,5-thiadiazoles, 1,2,3-oxathiazoles, and acrylamidines show the reactivity of similar structures . These reactions could provide insights into the potential reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The stability, solubility, and reactivity of these compounds can vary significantly. For example, the hydrolytic instability of N-(2-alkoxyvinyl)sulfonamides is noted, which could be a consideration for the stability of the compound . The synthesis and characterization of novel sulfonamide derivatives, as discussed in paper , would include an analysis of these properties, which are essential for understanding the compound's behavior in biological systems and its potential as a drug candidate.
Wissenschaftliche Forschungsanwendungen
- Die SHG umfasst einen Hochfrequenz-THz-Bereich von 4,8 THz und erzielt eine beispiellose Umwandlungseffizienz von etwa 1,21 % bei gleichzeitiger Aufrechterhaltung einer perturbativen nichtlinearen Antwort .
- DMAP zeigt im Vergleich zu anderen Pyridinanaloga wie 4-Carboxypyridin, 4-Cyanopyridin und Pyridin eine höhere katalytische Aktivität .
- Es wurden neuartige binäre Verbundfolien entwickelt, um diese Probleme zu lösen und die Verwendbarkeit zu verbessern .
- Diese Eigenschaften leiten sich aus den Elektronenenergien der Grenzorbitale (HOMO und LUMO) im Grundzustand ab .
Terahertz-Frequenzverdopplung (SHG) in organischen Kristallen
Selektive Oxidation von Methylaromaten
Nichtlineare optische Eigenschaften und Terahertz-Empfindlichkeit
Elektronische Eigenschaften und Grenzorbitale
Charakterisierung der nichtlinearen Optik zweiter Ordnung
Eigenschaften
IUPAC Name |
N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O3S/c1-8-6-12(18(4)5)16-11(15-8)7-14-22(19,20)13-9(2)17-21-10(13)3/h6,14H,7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFIXADCVHYWIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNS(=O)(=O)C2=C(ON=C2C)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

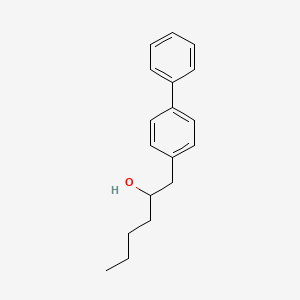
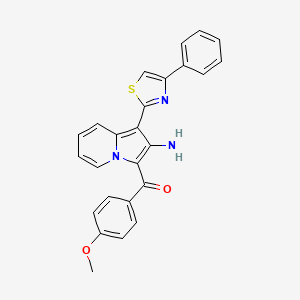
![N-(benzo[d][1,3]dioxol-5-yl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamide](/img/structure/B2540045.png)
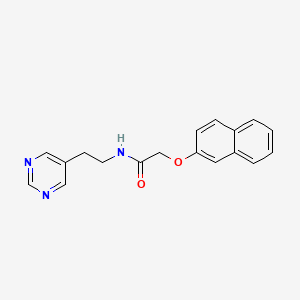
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2540049.png)
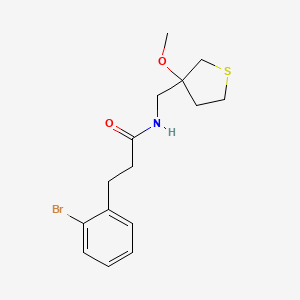
![(3E)-4-hydroxy-3-{2-[(4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidenedecahydronaphthalen-1-yl]ethylidene}dihydrofuran-2(3H)-one](/img/structure/B2540052.png)
![N-[[2-(2,2-difluoroethoxy)phenyl]methyl]propan-2-amine](/img/structure/B2540053.png)





